1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile
Description
1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a unique structure combining a pyrrolidine ring, a piperidine ring, and a chlorophenyl group
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-17-6-8-18(9-7-17)26-20(27)14-19(21(26)28)25-12-10-22(15-24,11-13-25)16-4-2-1-3-5-16/h1-9,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVUTQDZIWSCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable starting materials.
Final Assembly: The final step involves the coupling of the pyrrolidine and piperidine rings with the phenyl and carbonitrile groups under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(4-chlorophenyl)piperazine: This compound shares the chlorophenyl group but has a different ring structure.
1,1’-(2,2-dichloroethylidene)bis(4-chlorobenzene):
1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid: This compound also contains a chlorophenyl group but has a different functional group and ring system.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
